molecular formula C10H14ClN B12837250 (R)-1-(4-Chlorophenyl)butan-1-amine

(R)-1-(4-Chlorophenyl)butan-1-amine

Cat. No.: B12837250
M. Wt: 183.68 g/mol
InChI Key: PLUVSGOQNUXJGX-SNVBAGLBSA-N
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Description

®-1-(4-Chlorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorophenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Chiral Resolution: The racemic mixture of 1-(4-Chlorophenyl)butan-1-amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chlorophenyl)butan-1-amine may involve:

    Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to convert 4-chlorophenylacetonitrile to the amine.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Chlorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chlorophenyl)butan-1-amine: The enantiomer of the compound, with different biological activity.

    1-(4-Chlorophenyl)butan-1-amine: The racemic mixture containing both enantiomers.

    4-Chlorophenylacetonitrile: The precursor in the synthesis of the compound.

Uniqueness

®-1-(4-Chlorophenyl)butan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H14ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1

InChI Key

PLUVSGOQNUXJGX-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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